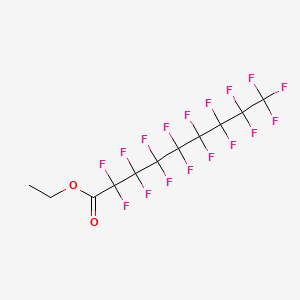
Ethyl Perfluorononanoate
Vue d'ensemble
Description
Ethyl Perfluorononanoate is a chemical compound with the CAS Number: 30377-52-7 and Molecular Weight: 492.13 . Its IUPAC name is ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate .
Synthesis Analysis
The synthesis of Ethyl Perfluorononanoate involves a multistep reaction with ethylmagnesium bromide. The reaction conditions include diethylether at -78 degrees Celsius for 30 minutes, followed by -78 degrees Celsius for 4.5 hours, and then -60 degrees Celsius for 20 hours .Molecular Structure Analysis
Ethyl Perfluorononanoate contains a total of 34 bonds; 29 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 aliphatic ester .Physical And Chemical Properties Analysis
Ethyl Perfluorononanoate has a density of 1.6±0.1 g/cm3, a boiling point of 192.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.9±3.0 kJ/mol, a flash point of 68.8±20.8 °C, and an index of refraction of 1.300 .Applications De Recherche Scientifique
Perfluorinated compounds (PFCs) have unique chemical and physical properties, which make them useful in a variety of applications . They are used in a wide range of industries due to their thermal and chemical stability, as well as their hydrophobic and oleophobic properties .
- PFCs have been the subject of extensive research in environmental sciences and toxicology . They are persistent contaminants in environmental media, wildlife, and humans .
- The methods of application in this field involve the detection of these chemicals in various environmental media, human populations, and wildlife animals .
- The outcomes of these studies have provided a wealth of information on perfluorinated chemicals, including their toxicological characteristics and mechanisms of toxicity, as well as their human and ecological health risks .
- Due to the negative effects of conventional fluorinated surfactants with long perfluorocarbon chains, alternatives have been developed for many industrial applications .
- The methods of application in this field involve the synthesis of non-bioaccumulable fluorinated surfactants with different fluorocarbon chain structures .
- The outcomes of these studies have led to the development of safer replacement products for the current crop of perfluorinated chemicals .
- PFCs are often detected in drinking, sea, and surface water .
- The methods of application in this field involve the use of liquid chromatography-mass spectrometry (LC-MS) for the determination of poly- and perfluoroalkyl substances (PFASs) in water .
- The outcomes of these studies provide valuable data on the presence and concentration of these substances in various types of water .
Environmental Sciences and Toxicology
Industrial Applications
Water Analysis
- PFCs are known for their water-, soil-, and stain-resistant properties . This makes them ideal for use in the textile and leather industries .
- The methods of application in this field involve the treatment of textiles and leather with PFCs to provide them with these resistant properties .
- The outcomes of these applications include the production of textiles and leather products that are resistant to water, soil, and stains .
- PFCs are used in food packaging due to their grease-proof properties .
- The methods of application in this field involve the treatment of paper products with PFCs to make them grease-proof .
- The outcomes of these applications include the production of food packaging materials that are resistant to grease .
- PFCs are used in electroplating and electronic etching due to their unique chemical and physical properties .
- The methods of application in this field involve the use of PFCs as surfactants in electroplating and electronic etching baths .
- The outcomes of these applications include the production of high-quality electroplated and etched electronic components .
Textile and Leather Industries
Food Packaging
Electroplating and Electronic Etching
- PFCs are used in floor polishes due to their water-, soil-, and stain-resistant properties .
- The methods of application in this field involve the treatment of floor polishes with PFCs to provide them with these resistant properties .
- The outcomes of these applications include the production of floor polishes that are resistant to water, soil, and stains .
- PFCs are used in insecticide formulations due to their unique chemical and physical properties .
- The methods of application in this field involve the use of PFCs as active ingredients in insecticide formulations .
- The outcomes of these applications include the production of effective insecticides .
- PFCs are used in ski wax due to their water-, soil-, and stain-resistant properties .
- The methods of application in this field involve the treatment of ski wax with PFCs to provide them with these resistant properties .
- The outcomes of these applications include the production of ski wax that is resistant to water, soil, and stains .
Floor Polishes
Insecticide Formulations
Ski Wax
Safety And Hazards
Ethyl Perfluorononanoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Orientations Futures
Perfluorinated compounds (PFCs) like Ethyl Perfluorononanoate have been the subject of increasing research, particularly in the fields of environmental sciences and toxicology . A new generation of fluorinated chemicals has already emerged in commerce, with little information regarding their environmental fate and distribution as well as potential health effects . This suggests that future research will likely focus on these areas.
Propriétés
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F17O2/c1-2-30-3(29)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLDSHOYANTUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184456 | |
| Record name | Ethyl perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Perfluorononanoate | |
CAS RN |
30377-52-7 | |
| Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30377-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl perfluorononanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl perfluorononan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl perfluorononanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SH42J49JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)






![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)



